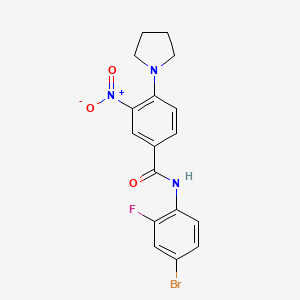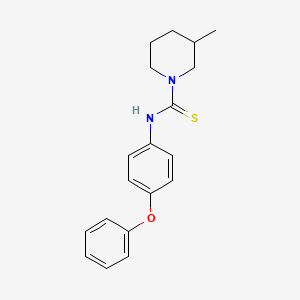
N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
描述
N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as BFPNB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
作用机制
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood, but it is thought to involve the inhibition of ion channels. Specifically, this compound is believed to block the activity of certain ion channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, which in turn inhibits the flow of ions through the channel.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, depending on the specific ion channels that it inhibits. In general, this compound has been shown to reduce the activity of voltage-gated sodium channels, which are important for the generation of action potentials in neurons. This compound has also been shown to inhibit the activity of certain potassium channels, which are important for regulating the resting membrane potential of cells.
实验室实验的优点和局限性
One of the main advantages of N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is its specificity for certain ion channels. This specificity allows researchers to study the effects of inhibiting specific channels without affecting other channels or processes. However, one limitation of this compound is its relatively low potency compared to other ion channel inhibitors. This means that higher concentrations of this compound may be required to achieve the desired effect, which can be problematic in certain experimental setups.
未来方向
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. One area of interest is in the development of more potent and selective inhibitors of ion channels. Another area of interest is in the study of the long-term effects of this compound on ion channel activity and cell physiology. Finally, this compound may have potential therapeutic applications for a variety of diseases and conditions, including epilepsy and chronic pain.
Conclusion
In conclusion, this compound is a valuable tool for researchers studying ion channels and other biological processes. Its specificity for certain ion channels makes it a valuable tool for studying the effects of inhibiting these channels, although its relatively low potency may be a limitation in certain experimental setups. Future research on this compound may lead to the development of more potent and selective ion channel inhibitors, as well as potential therapeutic applications for a variety of diseases and conditions.
科学研究应用
N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been used extensively in scientific research as a tool to study a variety of biological processes. One of the most common applications of this compound is in the study of ion channels, which are important for a variety of physiological processes. This compound has been shown to inhibit the activity of certain ion channels, making it a valuable tool for researchers studying these channels.
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN3O3/c18-12-4-5-14(13(19)10-12)20-17(23)11-3-6-15(16(9-11)22(24)25)21-7-1-2-8-21/h3-6,9-10H,1-2,7-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFJCHALKZKIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide](/img/structure/B4080567.png)
![4-(4-{[2-(dimethylamino)ethyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone](/img/structure/B4080586.png)

![N-1-adamantyl-7-(difluoromethyl)-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080603.png)

![10-(cyclopropylcarbonyl)-11-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4080613.png)
![ethyl 2-(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4080621.png)
![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4080632.png)
![6-amino-3-(2-thienyl)-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080633.png)
![N-{1-[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4080637.png)
![N-(2-chlorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4080641.png)
![ethyl 4-(3,4-dimethoxyphenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4080647.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4080650.png)
![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080657.png)